molecular formula C27H39NO4 B042378 N-Methylnorbuprenorphine 3-Methyl Ether CAS No. 16196-70-6

N-Methylnorbuprenorphine 3-Methyl Ether

Cat. No.: B042378
CAS No.: 16196-70-6
M. Wt: 441.6 g/mol
InChI Key: KNDFXYGKWIQXNP-VFERFCJDSA-N
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Description

N-Methylnorbuprenorphine 3-Methyl Ether is a derivative of Buprenorphine, a well-known opioid used in pain management and opioid addiction treatment. This compound has a molecular formula of C27H39NO4 and a molecular weight of 441.60 g/mol . It is primarily used in biochemical research, particularly in the field of proteomics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methylnorbuprenorphine 3-Methyl Ether involves the methylation of Norbuprenorphine. The reaction typically requires a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydride or potassium carbonate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methylating agent .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including recrystallization and chromatography, to ensure the purity of the final product. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

N-Methylnorbuprenorphine 3-Methyl Ether undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Methylnorbuprenorphine 3-Methyl Ether is extensively used in scientific research, particularly in:

    Chemistry: As a reference compound in analytical chemistry for the development of new analytical methods.

    Biology: In studies related to opioid receptors and their interactions.

    Medicine: As a model compound in pharmacological studies to understand the metabolism and pharmacokinetics of opioid derivatives.

    Industry: In the development of new pharmaceutical formulations and drug delivery systems.

Mechanism of Action

The mechanism of action of N-Methylnorbuprenorphine 3-Methyl Ether involves its interaction with opioid receptors, particularly the mu-opioid receptor. The compound acts as a partial agonist, binding to the receptor and inducing a conformational change that leads to the activation of downstream signaling pathways. This results in analgesic effects and modulation of neurotransmitter release .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methylnorbuprenorphine 3-Methyl Ether is unique due to its specific methylation at the 3-methyl position, which alters its pharmacokinetic and pharmacodynamic properties. This modification can lead to differences in receptor binding affinity, metabolic stability, and overall efficacy compared to its parent compound and other derivatives .

Properties

IUPAC Name

(2S)-2-[(1S,2S,6R,14R,15R,16R)-11,15-dimethoxy-5-methyl-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-16-yl]-3,3-dimethylbutan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H39NO4/c1-23(2,3)24(4,29)18-15-25-10-11-27(18,31-7)22-26(25)12-13-28(5)19(25)14-16-8-9-17(30-6)21(32-22)20(16)26/h8-9,18-19,22,29H,10-15H2,1-7H3/t18-,19-,22-,24+,25-,26+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNDFXYGKWIQXNP-VFERFCJDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C)(C1CC23CCC1(C4C25CCN(C3CC6=C5C(=C(C=C6)OC)O4)C)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]([C@H]1C[C@@]23CC[C@@]1([C@H]4[C@@]25CCN([C@@H]3CC6=C5C(=C(C=C6)OC)O4)C)OC)(C(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H39NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401106368
Record name (αS,5α,7α)-α-(1,1-Dimethylethyl)-4,5-epoxy-18,19-dihydro-3,6-dimethoxy-α,17-dimethyl-6,14-ethenomorphinan-7-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401106368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

441.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16196-70-6
Record name (αS,5α,7α)-α-(1,1-Dimethylethyl)-4,5-epoxy-18,19-dihydro-3,6-dimethoxy-α,17-dimethyl-6,14-ethenomorphinan-7-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16196-70-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (αS,5α,7α)-α-(1,1-Dimethylethyl)-4,5-epoxy-18,19-dihydro-3,6-dimethoxy-α,17-dimethyl-6,14-ethenomorphinan-7-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401106368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-2-[(5α,7α)-3,6-dimethoxy-17-methyl-18,19-dihydro-4,5-epoxy-6,14-ethenomorphinan-7-yl]-3,3-dimethylbutan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.126.918
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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